6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. It inhibits the activity of these enzymes by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Another quinazoline derivative with similar biological activities.
6,7-Dimethoxyquinazolin-4-amine: The parent compound used in the synthesis of 6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tyrosine kinases, particularly c-Met, sets it apart from other quinazoline derivatives .
Properties
IUPAC Name |
6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-13-6-4-5-12(7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFKFRLVXKYIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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